molecular formula C17H16ClNO2 B3386088 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide CAS No. 69984-25-4

2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide

Cat. No. B3386088
M. Wt: 301.8 g/mol
InChI Key: BFVYSPGKIADILF-UHFFFAOYSA-N
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Patent
US04208349

Procedure details

A solution of 144 kg. of N-(2-chloroethyl)-N-methyl-o-benzoylbenzamide (481 moles) in 378 kg. of dichloroethane was prepared. A mixture of 50 kg. of this solution, sodium borohydride (273 kg., 721.5 moles, 1.5 equivalents) and dichloroethane (120 liters) at 46° C., was treated with acetic acid (0.5 kg.). The temperature rose steadily to reflux at 86° C. The remaining dichloroethane solution was added slowly, the exotherm maintaining the mixture at reflux without applied heat during the addition and for two hours after addition was complete. Thin layer chromatographic analysis was used to check for the completeness of reaction (had the reaction been found to be incomplete, a small further addition of sodium borohydride could then have been made). The complex was then decomposed by cautious slow addition of 100 liters of water at the reflux temperature and then 50 liters of 40% (w/w) aqueous sodium hydroxide solution to form 2-[N-(2-hydroxyethyl)-N-methylaminomethyl]benzhydrol in dichloroethane. The benzhydrol in dichloroethane was water washed to pH 8 and subsequently cyclized to 5-methyl-1-phenyl-1,3,4,6-tetrahydro5H-benz(f)-2,5-oxazocine as follows:
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
481 mol
Type
reactant
Reaction Step Three
Quantity
273 kg
Type
reactant
Reaction Step Four
Quantity
0.5 kg
Type
reactant
Reaction Step Four
Quantity
120 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 L
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]([CH3:21])[C:5](=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[BH4-].[Na+:23].C(O)(=[O:26])C.O>ClC(Cl)C>[OH-:19].[Na+:23].[OH:26][CH2:2][CH2:3][N:4]([CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]([OH:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:21] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
Quantity
481 mol
Type
reactant
Smiles
ClCCN(C(C1=C(C=CC=C1)C(C1=CC=CC=C1)=O)=O)C
Step Four
Name
Quantity
273 kg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.5 kg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
120 L
Type
solvent
Smiles
ClC(C)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
100 L
Type
reactant
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
86 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 50 kg
TEMPERATURE
Type
TEMPERATURE
Details
the exotherm maintaining the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
without applied heat during the addition and for two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
to check for the completeness of reaction (

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
OCCN(C)CC1=C(C(C2=CC=CC=C2)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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